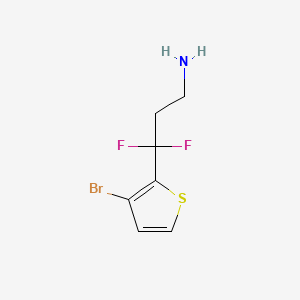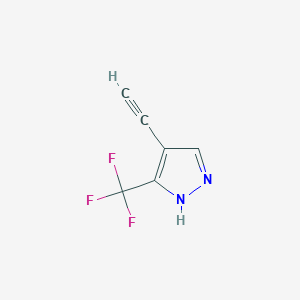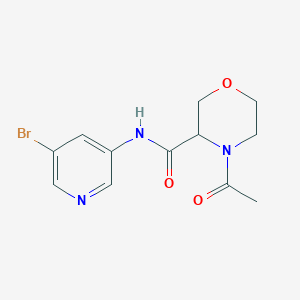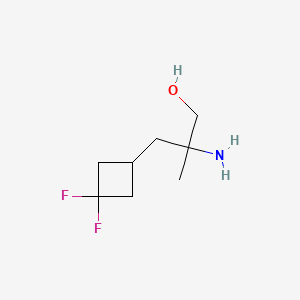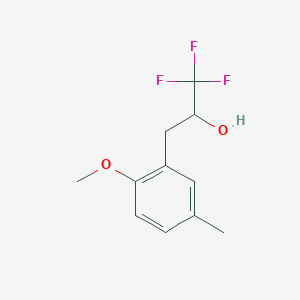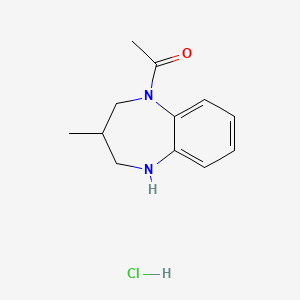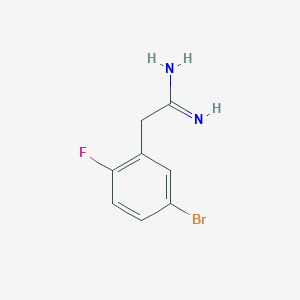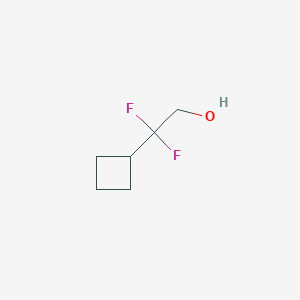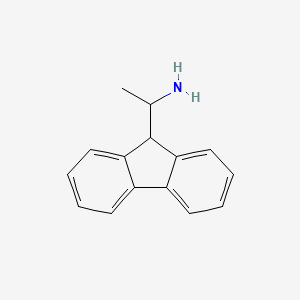
2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-methoxyphenylacetic acid followed by reduction and subsequent amination. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, amination using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Amino-2-(4-methoxyphenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Amino-2-(3-methoxy-4-nitrophenyl)ethan-1-ol: Similar structure but with different positioning of the methoxy and nitro groups, leading to different properties.
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the amino and ethan-1-ol backbone, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-amino-2-(4-methoxy-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3 |
InChI-Schlüssel |
KYRISUCLLBIUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


